molecular formula C7H5Cl2NO B1592298 1-(3,5-Dichloropyridin-2-YL)ethanone CAS No. 141454-65-1

1-(3,5-Dichloropyridin-2-YL)ethanone

Cat. No. B1592298
M. Wt: 190.02 g/mol
InChI Key: FDBXTZVAEKVARE-UHFFFAOYSA-N
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Description

1-(3,5-Dichloropyridin-2-YL)ethanone is a chemical compound with the CAS Number: 141454-65-1 . It has a molecular weight of 190.03 and its molecular formula is C7H5Cl2NO . It is a solid substance and is typically stored in an inert atmosphere at room temperature .


Molecular Structure Analysis

The InChI code for 1-(3,5-Dichloropyridin-2-YL)ethanone is 1S/C7H5Cl2NO/c1-4(11)7-6(9)2-5(8)3-10-7/h2-3H,1H3 . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Catalytic Applications

1-(3,5-Dichloropyridin-2-yl)ethanone derivatives have been utilized in the synthesis and characterization of iron and cobalt dichloride complexes bearing NNN tridentate ligands. These complexes exhibit catalytic behavior toward ethylene, demonstrating significant potential in polymerization and oligomerization reactions. Such catalytic activities highlight the compound's utility in developing new materials and chemicals through efficient ethylene reactivity processes (Sun et al., 2007).

Materials Science

In materials science, the synthesis of innovative nicotinonitriles incorporating pyrene and/or fluorene moieties through a domino four-component condensation reaction demonstrates the utility of 1-(3,5-Dichloropyridin-2-yl)ethanone derivatives. These compounds exhibit strong blue-green fluorescence emission, making them promising candidates for applications in optoelectronics and materials science, due to their strong absorption quenching and pronounced emission spectra (Hussein et al., 2019).

Antimicrobial Activity

The antimicrobial activity of 1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, a derivative synthesized from 1-(3,5-Dichloropyridin-2-yl)ethanone, has been documented. This compound exhibits significant antimicrobial properties, suggesting its potential in developing new antimicrobial agents (Salimon et al., 2011).

Corrosion Inhibition

Derivatives of 1-(3,5-Dichloropyridin-2-yl)ethanone have been evaluated as corrosion inhibitors for carbon steel in a hydrochloric acid medium. Studies show that these compounds act as effective mixed (cathodic/anodic) inhibitors, providing a chemical basis for the development of new corrosion-resistant materials and coatings (Hegazy et al., 2012).

Synthetic Chemistry

The compound has played a pivotal role in synthetic chemistry, serving as a key intermediate in the synthesis of complex molecules such as 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol. Such synthetic applications underline the compound's utility in constructing novel chemical structures with potential applications in various fields, including pharmaceuticals and organic materials (Percino et al., 2006).

Safety And Hazards

The safety information for 1-(3,5-Dichloropyridin-2-YL)ethanone includes several hazard statements: H302-H315-H319-H335 . This means it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

1-(3,5-dichloropyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO/c1-4(11)7-6(9)2-5(8)3-10-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDBXTZVAEKVARE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30617241
Record name 1-(3,5-Dichloropyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30617241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Dichloropyridin-2-YL)ethanone

CAS RN

141454-65-1
Record name 1-(3,5-Dichloropyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30617241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 20 g of 3,5-dichloropyridine-2-carbonitrile in 150 ml of tetrahydrofuran, 139 ml of a 1M tetrahydrofuran solution of methylmagnesium bromide was added dropwise with stirring under cooling with ice, and the mixture was stirred at the same temperature for 1 hour. After completion of the reaction, the reaction mixture was mixed with 15 ml of concentrated hydrochloric acid and 100 ml of water and extracted with ethyl acetate (100 ml×2), the resulting organic layers were combined, washed with water (100 ml×1) and dried over saturated aqueous solution chloride and then anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure. The resulting residue was dissolved in 40 ml of ethyl acetate and 10 ml of hexane, 20 g of silica gel was added, the mixture was stirred at room temperature for 1 hour and then subjected to filtration, and the solvent was evaporated under reduced pressure. The precipitated solid was washed with 50 ml of hexane to obtain 17.16 g of the desired product as pale yellow crystals.
Quantity
20 g
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0 (± 1) mol
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reactant
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150 mL
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0 (± 1) mol
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solvent
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15 mL
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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